molecular formula C2H5ClN4 B2422916 1H-1,2,3-triazol-1-amine hydrochloride CAS No. 332876-73-0

1H-1,2,3-triazol-1-amine hydrochloride

Cat. No.: B2422916
CAS No.: 332876-73-0
M. Wt: 120.54
InChI Key: FSABPANCQVDZBF-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-1-amine hydrochloride is a chemical compound with the molecular formula C2H4N4·HCl It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

1H-1,2,3-Triazol-1-amine hydrochloride is a compound with a triazole ring system and an amino group 1,2,3-triazole derivatives have been known to exhibit various biological activities, including antiviral activity , and they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets . These interactions can include electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . This interaction can lead to the inhibition of the target enzymes, such as AChE and BuChE .

Biochemical Pathways

The inhibition of ache and buche can affect the cholinergic system, which plays a crucial role in many physiological functions, including muscle function, memory, and cognition .

Pharmacokinetics

Triazoles are generally known for their chemical stability, which can contribute to their bioavailability .

Result of Action

The inhibition of AChE and BuChE by this compound can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-1-amine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions in aqueous or organic solvents . Another method involves the reduction of 1,2,3-triazole derivatives using reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound often employs large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazol-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted triazoles.

Comparison with Similar Compounds

1H-1,2,3-Triazol-1-amine hydrochloride can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

triazol-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.ClH/c3-6-2-1-4-5-6;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABPANCQVDZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332876-73-0
Record name 1H-1,2,3-triazol-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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